Reduced Amine Basicity vs. Non‑Fluorinated Analog
The electron‑withdrawing effect of the two fluorine atoms on the azetidine ring substantially lowers the basicity of the pyrrolidine nitrogen. The non‑fluorinated analogue 3-(azetidin-1-yl)pyrrolidine exhibits a predicted pKa of 10.28 , while the 3,3‑difluoro derivative is predicted to have a pKa near 7.12 . This ~3‑unit drop means that at physiological pH the fluorinated compound is predominantly deprotonated, whereas the des‑fluoro comparator remains extensively protonated.
| Evidence Dimension | pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa ≈ 7.12 (predicted) |
| Comparator Or Baseline | 3-(azetidin-1-yl)pyrrolidine: pKa = 10.28 (predicted) |
| Quantified Difference | ΔpKa ≈ −3.16 |
| Conditions | Predicted values; experimental pKa values for mono‑ and difluorinated azetidine/pyrrolidine series confirm a similar magnitude of reduction (Melnykov et al., 2023) |
Why This Matters
A 3‑unit pKa shift alters the ionization state at physiological pH, directly impacting membrane permeability, target engagement, and solubility in aqueous and lipid media, making the fluorinated compound a distinct chemical probe for structure‑activity relationship studies.
